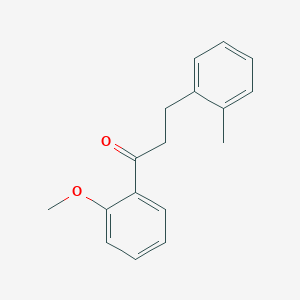

2'-Methoxy-3-(2-methylphenyl)propiophenone

Description

Contextualization within Modern Organic Chemistry Research

In modern organic chemistry, the focus often lies on the development of efficient synthetic methodologies and the discovery of molecules with novel functionalities. Substituted propiophenones are valuable as intermediates in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. The structural motif of a propiophenone (B1677668), featuring a phenyl ring attached to a propanone backbone, offers a versatile scaffold for chemical modification. The presence of substituents on the phenyl ring and the propyl chain can significantly influence the compound's reactivity and properties.

Rationale for Comprehensive Investigation of Substituted Propiophenones

The comprehensive investigation of substituted propiophenones is driven by their potential utility in various fields. The introduction of different functional groups, such as methoxy (B1213986) and methyl groups in the case of 2'-Methoxy-3-(2-methylphenyl)propiophenone, can alter the electronic and steric properties of the molecule. These modifications can lead to compounds with tailored characteristics, making them suitable for specific applications in medicinal chemistry, materials science, and as building blocks in organic synthesis. For instance, the synthesis of various propiophenone derivatives is a key area of research, with methods like the Friedel-Crafts acylation and Grignard reactions being commonly employed. orgsyn.orgchemicalbook.com

Overview of Research Domains for this compound

While extensive research on many substituted propiophenones is readily available, specific studies focusing solely on this compound are not widely documented in publicly accessible scientific literature. However, based on the known applications of its isomers and related compounds, it is plausible that this compound could be of interest in several research domains. Its structural similarity to intermediates used in the synthesis of pharmaceuticals suggests a potential role in drug discovery and development. Furthermore, its chemical structure makes it a candidate for use as a synthon in the construction of more complex molecular frameworks. The commercial availability of this compound from various chemical suppliers indicates its use in research and development, likely as a starting material or intermediate. cymitquimica.combldpharm.comfluorochem.co.uk

Scope and Objectives of Academic Inquiry

The primary objective of academic inquiry into a compound like this compound would be to fully characterize its chemical, physical, and potentially biological properties. This would involve the development of efficient and scalable synthetic routes, thorough spectroscopic analysis to confirm its structure, and investigation into its reactivity and potential applications. A key goal would be to understand how the specific substitution pattern of a 2'-methoxy group and a 3-(2-methylphenyl) group influences its behavior compared to other propiophenone derivatives.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for its identification and for designing synthetic and experimental procedures.

| Property | Value |

| IUPAC Name | 1-(2-methoxyphenyl)-3-(2-methylphenyl)propan-1-one |

| Molecular Formula | C₁₇H₁₈O₂ |

| Molecular Weight | 254.32 g/mol |

| CAS Number | 898789-13-4 |

| Appearance | Not specified in available literature |

| Solubility | Not specified in available literature |

| Melting Point | Not specified in available literature |

| Boiling Point | Not specified in available literature |

Synthesis and Characterization

Detailed, peer-reviewed synthetic procedures and spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not readily found in the scientific literature. However, general methods for synthesizing substituted propiophenones can provide a likely approach.

A plausible synthetic route could involve a Friedel-Crafts acylation of 2-methylanisole (B146520) with 3-(2-methylphenyl)propanoyl chloride in the presence of a Lewis acid catalyst. Alternatively, a Grignard reaction between a suitable organomagnesium reagent derived from a substituted bromobenzene (B47551) and an appropriate nitrile or aldehyde could be envisioned. orgsyn.orgchemicalbook.com

For characterization, the following spectroscopic techniques would be essential:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for elucidating the precise arrangement of protons and carbon atoms in the molecule, confirming the positions of the methoxy and methylphenyl substituents.

Infrared (IR) Spectroscopy: This would identify the characteristic functional groups, notably the carbonyl (C=O) stretch of the ketone and the C-O stretch of the methoxy group.

Mass Spectrometry (MS): This technique would determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming its structure.

Properties

IUPAC Name |

1-(2-methoxyphenyl)-3-(2-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c1-13-7-3-4-8-14(13)11-12-16(18)15-9-5-6-10-17(15)19-2/h3-10H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMNOIUXGXXCYNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644005 | |

| Record name | 1-(2-Methoxyphenyl)-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898789-13-4 | |

| Record name | 1-(2-Methoxyphenyl)-3-(2-methylphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Methoxyphenyl)-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methoxy 3 2 Methylphenyl Propiophenone

Historical and Current Synthetic Routes

Traditional methods for synthesizing the propiophenone (B1677668) scaffold have been the bedrock of aromatic ketone chemistry for over a century. These routes, primarily the Friedel-Crafts acylation and Grignard reactions, remain relevant in both laboratory and industrial settings.

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, providing a direct method for the synthesis of aryl ketones. organic-chemistry.org This reaction typically involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. google.comgoogle.com For the synthesis of propiophenone derivatives, an aromatic substrate like benzene (B151609) or its substituted variants is reacted with propionyl chloride or propionic anhydride. google.comgoogle.com

A significant advantage of Friedel-Crafts acylation is that the resulting ketone product is less reactive than the starting aromatic compound, which prevents further acylation reactions and leads to monoacylated products. organic-chemistry.org However, the reaction often requires a stoichiometric amount of the Lewis acid catalyst, such as aluminum chloride (AlCl₃), because both the acylating agent and the product ketone form complexes with it. organic-chemistry.org This can lead to challenges related to cost, corrosion of equipment, and environmental concerns due to waste disposal. google.comgoogle.com

Despite these drawbacks, refined methodologies have been developed. For instance, a patented "green" synthesis process for propiophenone utilizes benzene as both the raw material and solvent with AlCl₃ as the catalyst, achieving yields of up to 95% with 99.9% purity. google.com The reaction is generally not suitable for strongly deactivated aromatic rings. youtube.com

Table 1: Examples of Friedel-Crafts Acylation for Propiophenone Synthesis | Aromatic Substrate | Acylating Agent | Catalyst | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | | Benzene | Propionyl Chloride | AlCl₃ | High yield (95%) and purity (99.9%) achieved in a "green" process. | google.com | | Toluene | Propionyl Chloride | AlCl₃ | Demonstrates synthesis of a substituted propiophenone (methylpropiophenone). | youtube.com | | Benzene | Propionic Acid/Anhydride | Lewis Acids | A general, established method for producing propiophenone. google.comgoogle.com |

Grignard reactions offer a versatile and powerful alternative for constructing the propiophenone scaffold. These pathways typically involve the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an appropriate electrophile. organic-chemistry.org Two primary strategies have been established for propiophenone synthesis.

The first strategy involves the reaction of an aryl Grignard reagent, such as phenylmagnesium bromide, with propionitrile (B127096). The reaction proceeds through an imine intermediate, which upon acidic hydrolysis, yields the desired propiophenone. organic-chemistry.orgbrainly.in This method has been successfully applied to the synthesis of substituted propiophenones. For example, 3-methoxypropiophenone can be synthesized in high yield (88.6%) by reacting the Grignard reagent derived from m-methoxybromobenzene with propionitrile. google.compatsnap.com

The second major pathway begins with the reaction of an ethyl Grignard reagent (e.g., ethylmagnesium bromide) with a substituted benzaldehyde. This addition reaction forms a secondary alcohol, which is then oxidized to the corresponding ketone. google.comchemicalbook.com For instance, 3-methoxybenzaldehyde (B106831) reacts with ethylmagnesium bromide to produce 1-(3-methoxyphenyl)-1-propanol, which is subsequently oxidized using reagents like chromium trioxide (CrO₃) or sodium dichromate to yield 3-methoxypropiophenone. google.comchemicalbook.com

Recent advancements have focused on improving the efficiency of these reactions. A multistep continuous flow process for the synthesis of 3-methoxypropiophenone via the Grignard reaction with propionitrile has been developed, achieving a significantly higher yield (84%) compared to traditional batch synthesis (50%). ncl.res.inacs.org

Table 2: Comparison of Batch vs. Continuous Flow Synthesis of 3-Methoxypropiophenone via Grignard Reaction

| Synthesis Method | Reactants | Yield | Reaction Time | Key Advantage | Reference |

|---|---|---|---|---|---|

| Batch Synthesis | 3-Methoxyphenylmagnesium bromide + Propionitrile | 50% | Longer | Standard laboratory procedure. | acs.org |

| Continuous Flow | 3-Methoxyphenylmagnesium bromide + Propionitrile | 84% | Shorter | Higher yield, improved efficiency, and scalability. | ncl.res.inacs.org |

Beyond the two main pillars of Friedel-Crafts and Grignard reactions, other chemical transformations have been established for the synthesis of propiophenones. One notable method is the vapor-phase cross-decarboxylation of an aromatic carboxylic acid with propionic acid. google.comgoogle.com In this process, a mixture of benzoic acid and propionic acid is passed over a catalyst at high temperatures (400–600 °C) to produce propiophenone. google.comgoogle.comprepchem.com While effective, this method can generate by-products such as isobutyrophenone, which is difficult to separate from propiophenone due to their nearly identical boiling points. google.comgoogle.com

Other specialized transformations can also lead to substituted aromatic ketone scaffolds. For example, acid-mediated ring contraction of specific cycloadducts has been shown to generate substituted 2-methoxyphenol derivatives, which could serve as precursors in more complex syntheses. researchgate.netrsc.org Additionally, reactions involving Baylis-Hillman adducts can serve as entry points for Friedel-Crafts type reactions to build highly functionalized molecules. rasayanjournal.co.in A more recent development is the concept of a reductive Friedel-Crafts reaction, which provides a regioselective route to alkylated aromatic compounds. fitt-iitd.in

Novel Approaches and Methodological Advancements in Synthesis

The field of organic synthesis is continually evolving, with a strong emphasis on the development of catalytic strategies that offer greater efficiency, selectivity, and sustainability.

Modern synthetic chemistry heavily relies on transition-metal catalysis and organocatalysis to construct complex molecular architectures. mdpi.com Transition-metal-catalyzed cross-coupling reactions are particularly powerful for creating the carbon-carbon bonds necessary for complex molecules like 2'-Methoxy-3-(2-methylphenyl)propiophenone. mdpi.com

While many catalytic methods focus on subsequent transformations of ketones, the principles are instructive. For example, a bifunctional hafnium-based polymeric nanocatalyst has been developed for the efficient conversion of 4'-methoxypropiophenone (B29531) into trans-anethole. mdpi.comnih.gov The first step of this cascade is a Meerwein–Pondorf–Verley (MPV) reduction, a transfer hydrogenation reaction where the Lewis acidic Hf⁴⁺ sites on the catalyst activate the ketone's carbonyl group. mdpi.comnih.gov This highlights the trend toward designing recyclable, multi-functional catalysts for specific transformations.

The development of metal-free catalytic systems is also a significant area of research. An inventive process described as a reductive Friedel-Crafts reaction utilizes inexpensive, metal-free catalyst systems under mild conditions to synthesize a diverse array of alkylated and arylated carbonyl compounds, which can serve as valuable pharmaceutical precursors. fitt-iitd.in

Asymmetric synthesis, which aims to produce a single enantiomer or diastereomer of a chiral molecule, is of paramount importance in modern chemistry. uwindsor.cachiralpedia.com For analogs of this compound, which can possess a stereocenter, several asymmetric strategies can be envisioned. The primary approaches in asymmetric synthesis involve the use of a chiral substrate, a chiral auxiliary, a chiral reagent, or a chiral catalyst. uwindsor.cayork.ac.uk

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the reaction, the auxiliary is removed and can often be recycled. york.ac.uk

Chiral Reagents: In this approach, a stoichiometric amount of a chiral reagent is used to control the formation of a new stereocenter. york.ac.uk

Chiral Catalysts: This is often the most efficient method, where a small, sub-stoichiometric amount of a chiral catalyst (such as a transition metal complex or a small organic molecule) creates a chiral environment for the reaction, leading to the preferential formation of one stereoisomer. uwindsor.cachiralpedia.com

For the synthesis of chiral propiophenone analogs, a stereoselective addition of a Grignard or organolithium reagent to a prochiral aldehyde, followed by oxidation of the resulting chiral alcohol, is a viable pathway. nih.gov This strategy was effectively used in the stereoselective synthesis of tetrahydropyran-4-ones, where the key step was the highly stereoselective addition of a Grignard reagent to a prochiral precursor. nih.gov Such methods allow for precise control over the three-dimensional arrangement of atoms, which is critical for the synthesis of complex, biologically active molecules.

Table 3: Principal Strategies in Asymmetric Synthesis

| Strategy | Description | Key Feature | Reference |

|---|---|---|---|

| Chiral Auxiliary | A chiral moiety is temporarily attached to the substrate to direct a reaction's stereochemistry. | Auxiliary is removed and can be recycled. | york.ac.uk |

| Chiral Reagent | A stoichiometric amount of an enantiomerically pure reagent is used to induce chirality. | The chiral element is part of the reagent itself. | york.ac.uk |

| Chiral Catalyst | A sub-stoichiometric amount of a chiral catalyst creates a chiral environment for the reaction. | High efficiency; small amounts of catalyst can generate large amounts of chiral product. | uwindsor.cachiralpedia.com |

| Substrate Control | An existing chiral center in the substrate molecule directs the formation of a new stereocenter. | Relies on the inherent chirality of the starting material. | uwindsor.ca |

Green Chemistry Principles in Synthetic Design and Implementation

The contemporary synthesis of chemical compounds is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, these principles can be applied to various aspects of the synthetic design. Traditional methods for creating similar ketones, such as Friedel-Crafts acylation, often rely on stoichiometric amounts of Lewis acid catalysts and halogenated solvents, which can generate significant waste.

Modern approaches seek to supplant these with more environmentally benign alternatives. For instance, the use of solid acid catalysts or heterogeneous catalysts that can be easily recovered and recycled would represent a significant green advancement. Solvents are another key area for improvement. The replacement of chlorinated solvents with greener alternatives like supercritical fluids, ionic liquids, or even water, where feasible, can drastically reduce the environmental footprint of the synthesis.

Furthermore, a focus on atom economy—maximizing the incorporation of all materials used in the process into the final product—is a core tenet of green chemistry. Synthetic routes that proceed via cascade or one-pot reactions are particularly desirable as they reduce the number of work-up and purification steps, thereby minimizing solvent and energy consumption. For example, a greener synthesis of the related compound 3-methoxypropiophenone has been reported that emphasizes recyclable solvents and simpler operational procedures, achieving a high yield and purity. patsnap.com Such methodologies provide a blueprint for developing a more sustainable synthesis of this compound.

Precursor Design and Derivatization for Targeted Synthesis

The rational design and selection of precursors are fundamental to the successful and efficient synthesis of this compound. The structure of the target molecule suggests two primary retrosynthetic disconnections, leading to logical precursor choices for either a Friedel-Crafts type reaction or a Grignard-based approach.

In a Friedel-Crafts acylation strategy, the bond between the carbonyl carbon and the methoxy-substituted aromatic ring is typically formed. This would necessitate 2-methoxytoluene as the aromatic precursor and 3-(2-methylphenyl)propionyl chloride as the acylating agent. The latter can be prepared from 3-(2-methylphenyl)propanoic acid. The substituents on both precursors are crucial for directing the regioselectivity of the reaction. The methoxy (B1213986) group on 2-methoxytoluene is an ortho-, para-director, and the incoming acyl group would be expected to add at the position para to the methoxy group to yield the desired 2'-methoxy isomer, though steric hindrance from the adjacent methyl group could influence the outcome.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is a critical step in maximizing the yield and selectivity of the synthesis of this compound. This process involves the systematic variation of parameters such as temperature, reaction time, catalyst loading, and solvent choice.

For a Friedel-Crafts acylation, the choice and amount of the Lewis acid catalyst (e.g., AlCl₃, FeCl₃, or more modern solid acid catalysts) are paramount. An excess of the catalyst can sometimes lead to side reactions or demethylation of the methoxy group. The reaction temperature also plays a significant role; lower temperatures often favor higher selectivity but may require longer reaction times.

In the context of a Grignard reaction, the solvent is a key variable. Tetrahydrofuran (THF) is a common choice, but its anhydrous nature is crucial for the success of the reaction. The temperature at which the Grignard reagent is formed and the subsequent reaction with the electrophile are also critical parameters to control to minimize side reactions such as Wurtz coupling.

A study on the optimization of a palladium-catalyzed cyclization reaction provides a useful parallel for understanding the impact of various parameters. researchgate.net As shown in the table below, the choice of ligand, base, and the addition of an additive like pivalic acid, along with temperature adjustments, can dramatically influence the product distribution and yield. While the specific reaction is different, the principles of systematic optimization are directly applicable.

Table 1: Illustrative Optimization of a Palladium-Catalyzed Reaction (Adapted from a study on a related chemical transformation to demonstrate optimization principles)

| Entry | Catalyst | Ligand | Base | Additive | Temperature (°C) | Yield of Product A (%) | Yield of Product B (%) |

| 1 | Pd(OAc)₂ | PCy₃·HBF₄ | K₂CO₃ | None | 170 | 48 | 12 |

| 2 | Pd(OAc)₂ | PCy₃·HBF₄ | K₂CO₃ | PivOH | 170 | 47 | 21 |

| 3 | Pd(OAc)₂ | PCy₃·HBF₄ | K₂CO₃ | PivOH | 150 | Not Observed | 20 |

This interactive table demonstrates how methodical adjustments to the reaction conditions can be used to favor the formation of a desired product. A similar systematic approach would be essential to develop a high-yielding and selective synthesis for this compound.

Chemical Reactivity and Mechanistic Investigations of 2 Methoxy 3 2 Methylphenyl Propiophenone

Reactions at the Propiophenone (B1677668) Carbonyl Moiety

The carbonyl group is a primary site of reactivity in 2'-Methoxy-3-(2-methylphenyl)propiophenone, susceptible to a variety of nucleophilic attacks and redox transformations.

Nucleophilic Additions and Reductions

The carbonyl carbon of the propiophenone moiety is electrophilic and readily undergoes addition reactions with various nucleophiles. The presence of the ortho-methoxy group on one phenyl ring and the 2-methylphenyl group at the β-position can sterically hinder the approach of bulky nucleophiles.

Reduction of the carbonyl group to a secondary alcohol is a common transformation. A variety of reducing agents can accomplish this, with the choice of reagent influencing the stereochemical outcome, if applicable.

Table 1: Predicted Outcomes of Nucleophilic Addition and Reduction Reactions

| Reaction Type | Reagent | Predicted Product | Notes |

| Reduction | Sodium borohydride (B1222165) (NaBH₄) | 1-(2-methoxyphenyl)-3-(2-methylphenyl)propan-1-ol | A standard and mild reducing agent for ketones. chegg.comtcichemicals.com |

| Reduction | Lithium aluminum hydride (LiAlH₄) | 1-(2-methoxyphenyl)-3-(2-methylphenyl)propan-1-ol | A more powerful reducing agent, also effective for this transformation. tcichemicals.com |

| Grignard Reaction | Methylmagnesium bromide (CH₃MgBr) | 2-(2-methoxyphenyl)-4-(2-methylphenyl)butan-2-ol | Forms a tertiary alcohol through the addition of a methyl group. |

| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 1-(2-methoxyphenyl)-3-(2-methylphenyl)prop-1-ene | Converts the carbonyl group into a carbon-carbon double bond. |

The stereochemistry of the resulting alcohol from reduction can be influenced by the directing effects of the ortho-methoxy group, potentially leading to diastereoselectivity if a chiral center is already present or if a chiral reducing agent is used.

Enolate Chemistry and Alpha-Substitution Reactions

The propiophenone backbone possesses acidic α-hydrogens (on the carbon adjacent to the carbonyl group) that can be removed by a suitable base to form an enolate. masterorganicchemistry.comlibretexts.org The resulting enolate is a powerful nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. youtube.com The regioselectivity of enolate formation (kinetic vs. thermodynamic) can be controlled by the reaction conditions. bham.ac.ukyoutube.com

Kinetic Enolate: Formed by using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures. This enolate forms faster by deprotonation of the less sterically hindered α-proton.

Thermodynamic Enolate: Formed under conditions that allow for equilibrium, such as using a weaker base (e.g., sodium ethoxide) at higher temperatures. This leads to the more substituted, and thus more stable, enolate.

Once formed, the enolate can react with various electrophiles, such as alkyl halides, in α-substitution reactions. researchgate.netlibretexts.org

Table 2: Predicted Products of Enolate-Mediated Alpha-Substitution

| Base/Conditions | Electrophile | Predicted Major Product | Enolate Type |

| LDA, THF, -78 °C | Methyl iodide (CH₃I) | 2-methyl-1-(2-methoxyphenyl)-3-(2-methylphenyl)propan-1-one | Kinetic |

| NaOEt, EtOH, reflux | Benzyl bromide (BnBr) | 2-benzyl-1-(2-methoxyphenyl)-3-(2-methylphenyl)propan-1-one | Thermodynamic |

| NaH, DMF | Ethyl bromoacetate | Ethyl 2-(1-(2-methoxyphenyl)-3-(2-methylphenyl)-1-oxopropan-2-yl)acetate | Thermodynamic |

The presence of the bulky 3-(2-methylphenyl)propyl group may influence the stereochemical outcome of the alkylation, potentially favoring the approach of the electrophile from the less hindered face of the enolate. Halogenation at the α-position can also be achieved under both acidic and basic conditions. libretexts.org Under basic conditions, polyhalogenation can occur, leading to the haloform reaction if a methyl ketone is present. masterorganicchemistry.com

Baeyer–Villiger Oxidation and Related Transformations

The Baeyer-Villiger oxidation converts ketones into esters through treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgorganic-chemistry.org This reaction involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms. The regioselectivity of this oxidation is determined by the migratory aptitude of the groups attached to the carbonyl. pitt.edustackexchange.comadichemistry.com Generally, the group that is more capable of stabilizing a positive charge will migrate preferentially.

The migratory aptitude order is typically: tertiary alkyl > secondary alkyl ~ phenyl > primary alkyl > methyl. For substituted phenyl groups, electron-donating groups enhance the migratory aptitude. researchgate.netresearchgate.net

In the case of this compound, the two groups attached to the carbonyl are the 2-methoxyphenyl group and the 1-(2-methylphenyl)ethyl group. The 2-methoxyphenyl group, being an aryl group with an electron-donating substituent, has a high migratory aptitude. The 1-(2-methylphenyl)ethyl group is a secondary alkyl group.

Table 3: Predicted Products of Baeyer-Villiger Oxidation

| Reagent | Migrating Group | Predicted Major Product | Rationale |

| m-CPBA | 2-methoxyphenyl | 1-(2-methylphenyl)ethyl 2-methoxybenzoate | The electron-donating methoxy (B1213986) group on the phenyl ring enhances its migratory aptitude, likely making it competitive with or superior to the secondary alkyl group. researchgate.net |

| Peroxyacetic acid | 1-(2-methylphenyl)ethyl | 2-methoxyphenyl 3-(2-methylphenyl)butanoate | The secondary alkyl group has a high migratory aptitude. The outcome can be sensitive to the specific peroxy acid and reaction conditions. youtube.com |

The precise outcome may depend on the specific reaction conditions and the subtle electronic and steric balance between the two potential migrating groups.

Reactivity of the Aromatic Moieties

Both aromatic rings in this compound can undergo electrophilic aromatic substitution, with the existing substituents directing the position of the incoming electrophile.

Electrophilic Aromatic Substitutions on the Methoxy- and Methylphenyl Rings

The methoxy group (-OCH₃) on the first phenyl ring is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. libretexts.orgorganicchemistrytutor.comyoutube.com The methyl group (-CH₃) on the second phenyl ring is a weakly activating group and also an ortho-, para-director due to inductive effects and hyperconjugation. libretexts.org

Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Ring | Reagent/Reaction | Predicted Major Product(s) | Rationale |

| Methoxy-phenyl | Br₂/FeBr₃ (Bromination) | 4-bromo-2-methoxy- and 6-bromo-2-methoxy- isomers | The methoxy group strongly directs ortho and para. The para position (4-position) is sterically more accessible than the ortho position (6-position). wikipedia.orglibretexts.org |

| Methoxy-phenyl | HNO₃/H₂SO₄ (Nitration) | 4-nitro-2-methoxy- and 6-nitro-2-methoxy- isomers | Similar directing effects as bromination. youtube.com |

| Methyl-phenyl | Cl₂/AlCl₃ (Chlorination) | 4-chloro-2-methyl- and 6-chloro-2-methyl- isomers on the tolyl ring | The methyl group directs ortho and para. The para position (4-position) is generally favored due to reduced steric hindrance. quizlet.commnstate.eduumkc.eduyoutube.com |

| Methyl-phenyl | Friedel-Crafts Acylation (e.g., CH₃COCl/AlCl₃) | Acylation at the 4- or 6-position of the tolyl ring | The methyl group activates the ring for acylation at the ortho and para positions. |

Steric hindrance from the propiophenone chain and the existing substituents will play a significant role in the product distribution, often favoring substitution at the less hindered para position. youtube.com It is also possible for substitution to occur on the less activated methylphenyl ring if the methoxyphenyl ring is sufficiently deactivated by the first substitution or if forcing conditions are used.

Functionalization and Derivatization of the Methyl Group

The methyl group on the tolyl ring is a site for radical-mediated reactions, allowing for its conversion into other functional groups.

Table 5: Potential Reactions for Methyl Group Functionalization

| Reaction Type | Reagent(s) | Predicted Product | Notes |

| Free-Radical Halogenation | N-Bromosuccinimide (NBS), light/heat | 2'-(bromomethyl)-3-phenylpropiophenone derivative | Selectively brominates the benzylic position. youtube.com |

| Oxidation | Potassium permanganate (B83412) (KMnO₄), heat | 2-(2-carboxybenzoyl)propionic acid derivative | Strong oxidation converts the methyl group to a carboxylic acid. |

| Controlled Oxidation | Chromyl chloride (CrO₂Cl₂), then hydrolysis (Etard reaction) | 2-(2-formylbenzoyl)propionic acid derivative | A method to oxidize a methyl group to an aldehyde. ncert.nic.in |

These transformations provide a pathway to further elaborate the structure of this compound, introducing new reactive handles for subsequent chemical modifications. The specific conditions for these reactions would need to be carefully optimized to avoid side reactions on the other parts of the molecule. google.comnih.govthieme-connect.dersc.org

Photochemistry and Photoreactivity of the Chromophore

The primary chromophore in this compound is the 2'-methoxybenzoyl group. In related aryl alkyl ketones, the absorption of UV light typically excites the molecule from its ground state (S₀) to an excited singlet state (S₁). For many ketones of this type, this initial excitation involves promoting a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital, resulting in an n,π* excited state.

Following initial excitation, the singlet state can undergo intersystem crossing (ISC) to a more stable triplet state (T₁). The nature of the lowest-energy triplet state (whether it is n,π* or π,π) is crucial in determining the subsequent photochemical pathways. The presence of a methoxy substituent on the phenyl ring can influence the energy levels of these states. For instance, in some para-methoxy substituted ketones, the lowest triplet state is identified as having π,π character, which can affect the efficiency of subsequent reactions like hydrogen abstraction.

The photoreactivity of this molecule would be expected to originate from the excited triplet state of the carbonyl group.

Elucidation of Reaction Mechanisms

While no specific studies on this compound have been published, the structure suggests a high potential for intramolecular reactions, particularly the Norrish Type II reaction.

A likely photochemical pathway for this compound is the Norrish Type II reaction , a process common for ketones possessing accessible γ-hydrogens. The mechanism proceeds via the following steps:

Intramolecular γ-Hydrogen Abstraction: Upon excitation, the carbonyl oxygen in its triplet state (T₁) is expected to abstract a hydrogen atom from the γ-carbon of the propyl chain. This is a favorable process that proceeds through a six-membered cyclic transition state.

Formation of a 1,4-Biradical Intermediate: This hydrogen abstraction results in the formation of a 1,4-biradical intermediate, with one radical centered on the hydroxyl-bearing carbon (a ketyl-like radical) and the other on the γ-carbon of the alkyl chain.

Subsequent Reactions of the Biradical: The biradical intermediate can then undergo one of two primary competing pathways:

Cleavage (β-Scission): The bond between the α- and β-carbons can break, yielding an enol of acetophenone (B1666503) (specifically, 2'-methoxyacetophenone) and an alkene (2-methylstyrene). The enol would quickly tautomerize to the more stable ketone.

Cyclization (Yang Cyclization): The two radical centers can combine to form a new carbon-carbon bond, resulting in a cyclobutanol (B46151) derivative.

Without experimental data, it is impossible to characterize specific intermediates or determine the dominant reaction pathway for this particular compound.

No kinetic or thermodynamic data for the transformations of this compound are available.

Conducting such studies would involve techniques like laser flash photolysis to measure the lifetime of the excited triplet state and the rate constants for the hydrogen abstraction process and the decay of the biradical intermediate. Product quantum yields would need to be determined to understand the efficiency of the cleavage and cyclization pathways.

The tables below are representative of the types of data that would be generated from such studies but are currently unpopulated due to the absence of research.

Table 1: Hypothetical Photophysical and Kinetic Parameters

| Parameter | Symbol | Expected Value/Range | Method of Determination |

| Triplet State Lifetime | τT | ns - µs | Laser Flash Photolysis |

| Rate of γ-H Abstraction | kH | 10⁷ - 10⁹ s⁻¹ | Laser Flash Photolysis |

| Quantum Yield (Cleavage) | Φc | 0 - 1 | Product Analysis (GC/NMR) |

| Quantum Yield (Cyclization) | Φy | 0 - 1 | Product Analysis (GC/NMR) |

Advanced Spectroscopic and Structural Elucidation of 2 Methoxy 3 2 Methylphenyl Propiophenone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the structural analysis of organic compounds in solution. For 2'-Methoxy-3-(2-methylphenyl)propiophenone, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete picture of its molecular framework.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation

Two-dimensional NMR experiments are indispensable for mapping the intricate network of covalent bonds and spatial relationships within a molecule.

Correlation Spectroscopy (COSY): A COSY experiment would reveal the proton-proton (¹H-¹H) coupling networks. For the target molecule, this would unequivocally establish the connectivity within the propyl chain. Specifically, cross-peaks would be observed between the protons on C2 and C3. The aromatic regions would also show correlations between adjacent protons on both the 2-methoxyphenyl and 2-methylphenyl rings, aiding in their assignment. researchgate.netnih.gov

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. nih.gov This powerful technique allows for the unambiguous assignment of each carbon atom that bears a proton. For instance, the methoxy (B1213986) protons would show a correlation to the methoxy carbon, and each aromatic and aliphatic CH group would be identified.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides crucial information about longer-range (2-3 bond) ¹H-¹³C correlations, which is vital for piecing together the molecular puzzle. researchgate.net Key HMBC correlations for this compound would include:

Correlations from the methoxy protons to the C2' carbon of the phenyl ring.

Correlations from the C2-H₂ protons to the carbonyl carbon (C1), C3, and carbons of the 2-methylphenyl ring.

Correlations from the aromatic protons to adjacent and quaternary carbons within their respective rings, confirming the substitution patterns.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect through-space correlations between protons that are in close proximity, providing insights into the molecule's three-dimensional structure and preferred conformation. researchgate.net For the target molecule, key NOESY correlations might include:

A correlation between the C2'-methoxy group protons and the H3' proton on the aromatic ring, confirming their spatial proximity.

Correlations between the C2-H₂ protons and the aromatic protons of the 2-methylphenyl group, which would help to define the torsional angle between the propyl chain and this aromatic ring.

Predicted ¹H and ¹³C NMR Data:

Based on data from structurally related compounds like 2'-methoxyacetophenone (B1218423) and 3-(2-methylphenyl)propanoic acid, the following NMR data can be predicted. fabad.org.trbiointerfaceresearch.com

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Number | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H) |

| C1 | - | ~202.0 | H2, H6' |

| C2 | ~3.10 (t) | ~45.0 | C1, C3, C1'' |

| C3 | ~2.95 (t) | ~30.0 | C2, C1'', C2'' |

| C1' | - | ~129.0 | H2', H6' |

| C2' | - | ~158.0 | H3', OCH₃ |

| C3' | ~7.00 (d) | ~112.0 | C1', C5' |

| C4' | ~7.50 (t) | ~134.0 | C2', C6' |

| C5' | ~7.10 (t) | ~121.0 | C3', C1' |

| C6' | ~7.80 (d) | ~130.0 | C1, C2', C4' |

| OCH₃ | ~3.90 (s) | ~55.5 | C2' |

| C1'' | - | ~139.0 | H2, H3, H6'' |

| C2'' | - | ~140.0 | H3, H3'', CH₃ |

| C3'' | ~7.20 (m) | ~126.0 | C1'', C5'' |

| C4'' | ~7.15 (m) | ~128.0 | C2'', C6'' |

| C5'' | ~7.15 (m) | ~127.0 | C3'', C1'' |

| C6'' | ~7.20 (m) | ~130.0 | C2'', C4'' |

| CH₃ | ~2.30 (s) | ~19.0 | C1'', C2'', C3'' |

Dynamic NMR Studies of Rotational Barriers and Molecular Motion

The presence of ortho substituents on both aromatic rings of this compound suggests the possibility of restricted rotation around the C1'-C(O) and C3-C1'' bonds. Dynamic NMR (DNMR) spectroscopy is the technique of choice for investigating such conformational dynamics. researchgate.net

By acquiring NMR spectra at various temperatures, it would be possible to observe changes in the line shape of the signals corresponding to the aromatic protons. At low temperatures, the rotation around these bonds might become slow on the NMR timescale, leading to the appearance of distinct signals for non-equivalent aromatic protons that would be equivalent at higher temperatures due to rapid rotation. The coalescence temperature and the line shape analysis can be used to calculate the activation energy (ΔG‡) for these rotational barriers. Such studies provide valuable information about the steric hindrance imposed by the ortho-methoxy and ortho-methyl groups.

Solid-State NMR for Polymorphic Forms (if applicable)

Should this compound exist in different crystalline forms (polymorphs), solid-state NMR (ssNMR) would be a powerful tool for their characterization. researchgate.netresearchgate.net Unlike solution-state NMR, ssNMR provides information about the molecule in its solid, crystalline state. Differences in the crystal packing and intermolecular interactions in various polymorphs would result in distinct ¹³C chemical shifts. Thus, ssNMR can be used to identify and quantify different polymorphic forms in a sample.

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry is a highly sensitive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its elemental composition and structural features.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Isotopic Analysis

High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion of this compound with high precision (typically to four or five decimal places). This accurate mass measurement allows for the unambiguous determination of the elemental composition of the molecule, confirming its molecular formula as C₁₈H₂₀O₂. The isotopic pattern observed in the mass spectrum would further corroborate the elemental composition.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (in this case, the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The analysis of the resulting fragment ions provides a wealth of structural information. The fragmentation of this compound is expected to proceed through several characteristic pathways.

A primary fragmentation would be the alpha-cleavage adjacent to the carbonyl group, leading to the formation of a stable acylium ion. Other significant fragmentations would involve cleavages along the propyl chain and within the aromatic systems.

Predicted MS/MS Fragmentation Data:

Interactive Table: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

| m/z (Predicted) | Proposed Fragment Structure/Formula | Fragmentation Pathway |

| 268.1463 | [C₁₈H₂₀O₂]⁺˙ | Molecular Ion |

| 135.0446 | [C₈H₇O₂]⁺ | α-cleavage, formation of the 2-methoxybenzoyl cation |

| 105.0704 | [C₇H₉]⁺ | Cleavage of the bond between C2 and C3, formation of the tolylmethyl cation |

| 91.0548 | [C₇H₇]⁺ | Formation of the tropylium (B1234903) ion from the tolyl group |

| 77.0391 | [C₆H₅]⁺ | Loss of CO from the benzoyl cation |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy is a powerful, non-destructive technique used to identify functional groups and probe the structural details of a molecule. An analysis of this compound would be expected to reveal characteristic vibrational modes.

Assignment of Characteristic Vibrational Modes and Functional Group Analysis

A detailed assignment of vibrational modes for this compound is not available in the searched literature. However, based on the analysis of structurally similar compounds, a hypothetical assignment can be proposed. For instance, studies on other propiophenone (B1677668) and methoxy-substituted aromatic compounds provide expected frequency ranges for key functional groups. nih.govrsc.org

A table of expected vibrational modes is presented below, based on established group frequencies from related molecules.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectrum |

| Carbonyl (C=O) | Stretching | 1680 - 1660 | IR (strong), Raman (moderate) |

| Methoxy (Ar-O-CH₃) | Asymmetric C-O-C Stretching | 1275 - 1200 | IR (strong), Raman (weak) |

| Methoxy (Ar-O-CH₃) | Symmetric C-O-C Stretching | 1050 - 1010 | IR (moderate), Raman (moderate) |

| Aromatic C-H | Stretching | 3100 - 3000 | IR (moderate), Raman (strong) |

| Aliphatic C-H | Stretching | 3000 - 2850 | IR (moderate), Raman (strong) |

| Aromatic C=C | Ring Stretching | 1600 - 1450 | IR (variable), Raman (variable) |

| Methyl (CH₃) | Asymmetric Bending | ~1460 | IR (moderate), Raman (moderate) |

| Methylene (B1212753) (CH₂) | Scissoring | ~1470 | IR (moderate), Raman (moderate) |

This table is predictive and not based on experimental data for the title compound.

Conformational Analysis and Intermolecular Interactions through Vibrational Shifts

The vibrational spectra of a molecule can be sensitive to its conformation. For this compound, rotation around the various single bonds could lead to different stable conformers. These conformational changes would likely manifest as shifts in the vibrational frequencies, particularly for the carbonyl and methoxy groups. nih.gov Furthermore, in a condensed phase, intermolecular interactions such as dipole-dipole forces or weak hydrogen bonds would also influence the vibrational modes, typically causing shifts to lower or higher frequencies. Without experimental spectra, a discussion of these specific shifts for the title compound remains theoretical.

X-ray Crystallography for Absolute Structural Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state.

Polymorphism and Solid-State Characteristics

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical aspect of its solid-state characteristics. Different polymorphs can have different physical properties. There are no reported studies on the polymorphism of this compound.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides information about the electronic transitions within a molecule.

For propiophenone derivatives, UV-Vis spectra typically show absorptions corresponding to π→π* and n→π* transitions. The π→π* transitions of the aromatic rings are expected to appear as strong bands, while the n→π* transition of the carbonyl group would be a weaker, longer-wavelength band. bas.bg The specific absorption maxima (λmax) for this compound have not been reported. The fluorescence properties of this compound are also undocumented. Many aromatic ketones are either non-fluorescent or weakly fluorescent at room temperature in solution, but this can vary greatly with substitution and environment. nih.gov

Characterization of Electronic Transitions

The electronic absorption spectrum of this compound is expected to be dominated by transitions involving the carbonyl chromophore and the aromatic rings. The primary electronic transitions anticipated for this molecule are the n→π* and π→π* transitions.

The n→π transition, which is formally forbidden by symmetry rules, involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π orbital. This transition typically appears as a weak absorption band at longer wavelengths in the near-UV region. For propiophenone derivatives, this band is often observed between 300 and 340 nm. The presence of the electron-donating 2'-methoxy group on the benzoyl moiety is likely to induce a slight solvatochromic shift depending on the polarity of the medium.

The π→π transitions* are associated with the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic systems and the carbonyl group. These transitions are generally more intense than the n→π* transition and occur at shorter wavelengths, typically below 300 nm. The spectrum is expected to show at least two prominent π→π* bands. One, at a longer wavelength, can be attributed to the benzoyl moiety, and its position would be influenced by the electron-donating nature of the ortho-methoxy group, likely causing a bathochromic (red) shift compared to unsubstituted propiophenone. A second, more intense band at a shorter wavelength would arise from the 2-methylphenyl group. The substitution pattern affects the energy of the molecular orbitals and thus the precise wavelength of these absorptions.

A hypothetical representation of the electronic absorption data for this compound in a non-polar solvent like cyclohexane (B81311) is presented below.

| Transition Type | Hypothetical λmax (nm) | **Hypothetical Molar Absorptivity (ε, M⁻¹cm⁻¹) ** | Associated Chromophore |

| n→π | 325 | 150 | C=O |

| π→π | 280 | 12,000 | 2'-Methoxybenzoyl |

| π→π* | 255 | 18,500 | 2-Methylphenyl |

This table presents hypothetical data based on the analysis of similar compounds, as direct experimental values for this compound are not available.

Photophysical Properties (e.g., Quantum Yields, Lifetimes)

Upon absorption of light, the excited state of this compound can undergo several decay processes, including fluorescence, intersystem crossing to the triplet manifold, and non-radiative decay. The efficiencies of these processes are quantified by quantum yields, and the duration of the excited state is described by its lifetime.

Excited-State Lifetimes (τ): The singlet state lifetime (τs) of propiophenone derivatives is typically very short, often in the picosecond to nanosecond range, due to the rapid rate of intersystem crossing. rsc.org Conversely, the triplet state lifetime (τT) is significantly longer, extending into the microsecond or even millisecond range in deoxygenated solvents. edinst.com The triplet state of propiophenones is known to be reactive and can be quenched by molecular oxygen and other quenchers. The presence of the ortho-methylphenyl group may influence the conformational flexibility of the molecule, which in turn can affect the rates of both radiative and non-radiative decay processes, thereby modulating the excited-state lifetimes.

A table of hypothetical photophysical properties for this compound is provided below to illustrate these concepts.

| Property | Hypothetical Value (in deoxygenated solvent) | Notes |

| Fluorescence Quantum Yield (Φf) | 0.02 | Low fluorescence is typical for aromatic ketones due to efficient intersystem crossing. |

| Singlet Excited-State Lifetime (τs) | 1.5 ns | The short lifetime is a consequence of rapid population of the triplet state. |

| Triplet State Formation Quantum Yield (ΦT) | ~0.98 | Assumed to be high, complementing the low fluorescence quantum yield. |

| Triplet Excited-State Lifetime (τT) | 5 µs | Significantly longer than the singlet lifetime, allowing for triplet-sensitized reactions. |

This table contains hypothetical data derived from the photophysical behavior of analogous aromatic ketones. Direct experimental measurements for this compound are not publicly documented.

Computational and Theoretical Chemistry of 2 Methoxy 3 2 Methylphenyl Propiophenone

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation, providing detailed information about molecular structure and energy. nih.gov The DFT method, particularly using hybrid functionals like B3LYP, is widely employed for its balance of computational cost and accuracy in predicting the properties of organic molecules. epstem.netnih.govniscpr.res.in

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and polarizability. wikipedia.orgnih.gov

A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating high chemical reactivity and lower stability. wikipedia.orgmdpi.com For instance, studies on other chalcone (B49325) derivatives have shown that the solvent environment can influence the HOMO-LUMO gap; the gap for (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one was calculated to be 3.747 eV in water and 3.753 eV in acetonitrile (B52724). niscpr.res.in For 2'-Methoxy-3-(2-methylphenyl)propiophenone, the HOMO would likely be localized on the electron-rich methoxy-substituted phenyl ring, while the LUMO would be centered on the propiophenone (B1677668) backbone, particularly the carbonyl group.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Properties for this compound (Note: This table is illustrative and based on general principles, as specific data for the target compound is not available.)

| Parameter | Predicted Value | Significance |

| EHOMO | ~ -6.0 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | ~ -2.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~ 3.8 eV | Indicates molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.govmdpi.com |

Quantum chemical calculations can accurately predict spectroscopic data, which is invaluable for structural confirmation.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is a standard approach for calculating theoretical ¹H and ¹³C NMR chemical shifts. epstem.net These calculated values are often correlated with experimental data to confirm molecular structures. nih.gov For methoxy (B1213986) groups, the ¹³C chemical shift is a particularly useful descriptor, typically appearing around 56 ppm when adjacent to one ortho substituent and shifting to approximately 62 ppm if there are two ortho substituents. researchgate.net

Vibrational Frequencies: Theoretical vibrational spectra (FTIR and Raman) can be computed to identify characteristic functional group frequencies. For example, in molecules with a methoxy group, O–CH₃ stretching modes are typically observed in the 1000–1100 cm⁻¹ region. nih.gov Calculated frequencies are often scaled by a factor (e.g., 0.94-0.98) to correct for anharmonicity and achieve better agreement with experimental spectra. nist.gov

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. uni-muenchen.de It is a valuable tool for predicting reactivity, as it highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions. wolfram.comwalisongo.ac.id

In an MEP map, regions of negative potential (typically colored red) indicate areas susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. uni-muenchen.deresearchgate.net For this compound, the most negative potential would be expected around the oxygen atom of the carbonyl group, making it a primary site for interaction with electrophiles. The methoxy group's oxygen would also exhibit negative potential. nih.gov Positive potential would be concentrated around the hydrogen atoms.

Conformational Analysis and Potential Energy Surfaces

Most organic molecules are flexible and can exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangement (the global minimum on the potential energy surface) and the energy barriers between different conformers. nih.gov

For this compound, a key analysis would involve scanning the potential energy surface (PES) by systematically rotating the dihedral angles of the flexible bonds. nih.govliverpool.ac.uk This includes the rotation of the methoxy group relative to the phenyl ring and the rotations within the propiophenone chain. Such an analysis would reveal the preferred orientation of the phenyl rings and the methoxy group, which is critical for understanding its interactions and reactivity. colostate.edu

Reaction Mechanism Modeling and Transition State Theory

Computational modeling can elucidate the step-by-step mechanism of chemical reactions, including the identification of transient intermediates and transition states. nih.gov Using methods based on transition state theory, chemists can calculate activation energies, which determine reaction rates. For a reaction involving this compound, researchers would map the entire reaction pathway on the potential energy surface. This involves locating the geometry and energy of reactants, products, and all transition states and intermediates connecting them. nih.gov This approach could be used, for example, to model its synthesis or its metabolic degradation pathways.

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum calculations typically model a molecule in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations can model the explicit behavior of a molecule in a solvent over time. nih.gov MD simulations are used to study the conformational flexibility, solvation, and dynamic interactions of a molecule in a realistic environment. nih.govnih.gov An MD simulation of this compound in a solvent like water or DMSO would reveal how solvent molecules arrange around it and how its conformation fluctuates, providing insights into its solubility and dynamic stability. nih.gov

Structure-Property Relationship (SPR) Studies in Non-Biological Systems

The core of the molecule is propiophenone, an aromatic ketone. nih.govwikipedia.org The electronic and structural properties of propiophenone and its derivatives are significantly influenced by the nature and position of substituents on the phenyl rings. The introduction of a methoxy group at the 2'-position and a 2-methylphenyl group at the 3-position introduces electronic and steric effects that modulate the properties of the parent propiophenone molecule.

The geometry of this compound is a critical determinant of its properties. The presence of the 2-methylphenyl group introduces steric hindrance, which can affect the conformation of the propanone chain and the dihedral angles between the phenyl rings. This steric strain can influence the planarity of the molecule, which in turn can impact its electronic and photophysical properties.

Theoretical studies on substituted acetophenones, which are structurally related to propiophenones, have shown that substituents can alter bond lengths and angles within the aromatic ring and the acyl group. For instance, a DFT study on meta-substituted acetophenones demonstrated that both electron-donating and electron-withdrawing groups affect the aromaticity and energetic properties of the molecule. researchgate.netasianpubs.org The methoxy group (-OCH₃) is an electron-donating group through resonance and an electron-withdrawing group through induction. When placed at the ortho position (2'-), its electron-donating resonance effect is prominent, influencing the electron density distribution in the adjacent phenyl ring and the carbonyl group.

The stability of the molecule can be assessed through computational methods that calculate thermodynamic parameters. For example, studies on methoxy-substituted acetophenones have provided valuable data on their standard molar enthalpies of formation and vaporization. doi.orgresearchgate.net These studies indicate that the position of the methoxy group significantly affects the thermodynamic stability of the molecule.

| Compound | Standard Molar Enthalpy of Formation (gas, 298.15 K) |

| 2'-Methoxyacetophenone (B1218423) | -(232.0 ± 2.5) kJ·mol⁻¹ researchgate.net |

| 3'-Methoxyacetophenone | -(237.7 ± 2.7) kJ·mol⁻¹ researchgate.net |

| 4'-Methoxyacetophenone | -(241.1 ± 2.1) kJ·mol⁻¹ researchgate.net |

This table presents the standard molar enthalpies of formation for methoxyacetophenone isomers. The data indicates how the position of the methoxy group influences the thermodynamic stability of the molecule.

The electronic properties of this compound, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are key to understanding its reactivity and spectral characteristics. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

The electron-donating methoxy group at the 2'-position is expected to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap and potentially increasing the molecule's reactivity. Conversely, the methyl group on the second phenyl ring is a weak electron-donating group, which will also have a subtle effect on the electronic properties.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Acetophenone (B1666503) (meta-H) | - | - | - researchgate.net |

| meta-CH₃-Acetophenone | - | - | Lower than Acetophenone researchgate.net |

| meta-OCH₃-Acetophenone | - | - | Higher than Acetophenone researchgate.net |

This table, based on a DFT study of meta-substituted acetophenones, illustrates the effect of substituents on the HOMO-LUMO gap. While the exact values for this compound would require specific calculations, the trends observed in related molecules provide a basis for understanding its electronic structure.

The molecular electrostatic potential (MEP) is another important descriptor that provides information about the charge distribution and reactive sites of a molecule. The MEP map for this compound would likely show a region of negative potential around the carbonyl oxygen, indicating a site for electrophilic attack, and regions of positive potential around the hydrogen atoms.

Applications in Chemical Synthesis and Materials Science

2'-Methoxy-3-(2-methylphenyl)propiophenone as a Building Block in Complex Molecule Synthesis

The structure of This compound , featuring a reactive ketone, a methoxy-activated aromatic ring, and a substituted phenyl group, theoretically positions it as a versatile building block for constructing more elaborate molecular architectures. illinois.edu Chemical building blocks that offer three-dimensional complexity are crucial for accessing novel chemical space. illinois.edu

As a ketone, This compound can serve as a foundational element for a variety of advanced organic scaffolds. Ketones are pivotal intermediates, participating in reactions such as aldol (B89426) condensations, Grignard reactions, and Wittig reactions to form new carbon-carbon bonds. For instance, related methoxypropiophenone isomers are utilized as key intermediates in the synthesis of pharmaceuticals. google.comchemicalbook.com The presence of the methoxy (B1213986) group on the phenyl ring can direct further electrophilic aromatic substitution, while the ketone can be transformed into other functional groups like amines, alcohols, or alkenes, thereby generating diverse molecular frameworks. The synthesis of complex cyclic systems often relies on the strategic functionalization of such ketone precursors. nih.gov

The functional groups of This compound provide multiple handles for modification, making it a suitable starting point for creating a library of analogs and derivatives. The methoxy group can be demethylated to a phenol, which can then be used in Williamson ether syntheses to introduce a variety of substituents. nih.gov The aromatic rings can undergo further substitution, and the propiophenone (B1677668) side chain can be elaborated. For example, studies on other methoxyphenyl-containing compounds have shown that the synthesis of amide derivatives can lead to compounds with specific biological receptor affinities. nih.gov Similarly, chalcone (B49325) derivatives are synthesized from substituted acetophenones, indicating a pathway for creating complex diaryl propenone structures from propiophenone precursors. acgpubs.orgresearchgate.net

While no specific instances of This compound being used in the total synthesis of natural product analogs are documented, its structural motifs are present in various natural products. The synthesis of analogs of complex natural products, such as hamigeran B, often involves the coupling of distinct, functionalized aromatic and aliphatic building blocks. mdpi.com A compound like This compound could potentially serve as a fragment in a convergent synthesis strategy, providing a significant portion of a target molecule's carbon skeleton. The ability to construct complex, three-dimensional molecules is often a key challenge in synthetic chemistry. whiterose.ac.uk

Derivatives in Functional Materials Development

The development of functional materials often leverages the unique electronic and physical properties of tailored organic molecules. Derivatives originating from This compound could find applications in this field, particularly in photofunctional materials and polymers.

Propiophenone and acetophenone (B1666503) derivatives are well-known in the field of photochemistry. For example, 2-phenyl-acetophenone derivatives are common free-radical photoinitiators used in UV curing applications. nih.gov These molecules undergo α-cleavage upon UV irradiation to generate radicals that initiate polymerization. nih.gov It is plausible that derivatives of This compound could be designed to exhibit similar photoinitiating activity.

Furthermore, the modification of organic molecules by incorporating electron-donating or electron-withdrawing groups is a key strategy in developing fluorescent materials for applications like biological imaging. rsc.org The aromatic systems within This compound could be extended or functionalized to create novel fluorophores. The synthesis of fluorescent probes often involves derivatizing a core structure to tune its photophysical properties and binding specificity. nih.gov

For a molecule to act as a monomer in chain-growth polymerization, it typically requires a polymerizable group, such as a vinyl group. researchgate.net While This compound does not inherently possess such a group, it could be chemically modified to introduce one. For instance, related phenolic compounds like 2-methoxy-4-vinylphenol, derived from biomass, are used as monomers to create thermoplastics and thermoset polymers. nih.govnih.govdiva-portal.org By converting the ketone of This compound to an alcohol and then dehydrating it, or through other synthetic transformations, a polymerizable vinyl group could be installed, allowing it to act as a specialty monomer. Alternatively, its derivatives could potentially be used as polymer additives to impart specific properties, such as UV stability, to a polymer matrix.

Ligands in Homogeneous or Heterogeneous Catalysis

There is currently no available scientific literature detailing the use of this compound as a ligand or a precursor for ligands in either homogeneous or heterogeneous catalysis.

While related methoxy-substituted chalcones and other ketones have been investigated for their coordination chemistry and potential catalytic applications, no such studies have been reported for this compound. The presence of oxygen and the specific arrangement of aromatic rings could theoretically allow for coordination with metal centers, a key feature of ligands in catalysis. However, the synthesis and evaluation of such metal complexes have not been documented.

For context, other methoxy-containing compounds have been explored in catalysis. For instance, Schiff base ligands derived from methoxy-substituted aldehydes have been used to form metal complexes that show catalytic activity. nih.gov Additionally, some methoxy-substituted propiophenones have been utilized as starting materials in catalytic processes for the synthesis of other valuable chemicals. nih.gov These examples highlight the potential of this class of compounds, though specific data for this compound is absent.

Supramolecular Chemistry and Self-Assembly Studies

Similarly, there is a notable absence of research on the involvement of this compound in supramolecular chemistry and self-assembly studies.

The study of supramolecular chemistry often involves molecules that can interact through non-covalent forces, such as hydrogen bonding, π-π stacking, and van der Waals forces, to form larger, organized structures. The aromatic rings and the methoxy group of this compound could potentially participate in such interactions.

Research on other methoxy-chalcones has demonstrated the influence of methoxy groups on the supramolecular arrangement and crystal packing of molecules. scielo.br These studies utilize techniques like X-ray diffraction and Hirshfeld surface analysis to understand the intermolecular interactions that govern the self-assembly of these compounds in the solid state. scielo.br However, no such structural or self-assembly studies have been published for this compound.

Advanced Analytical Methodologies for 2 Methoxy 3 2 Methylphenyl Propiophenone in Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone of analytical chemistry for separating complex mixtures and verifying the purity of compounds. For 2'-Methoxy-3-(2-methylphenyl)propiophenone, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable tools.

HPLC is the most common method for assessing the purity of non-volatile compounds like this compound. Developing a robust HPLC method involves optimizing the stationary phase, mobile phase composition, and detector settings to achieve efficient separation from impurities.

Reverse-phase HPLC is typically the method of choice. A nonpolar stationary phase, such as a C18 (octadecylsilyl) or C8 column, is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. Due to its aromatic rings and ketone functional group, the compound exhibits moderate polarity, making it well-suited for this technique.

Method development often begins with a scouting gradient of water and an organic solvent, typically acetonitrile (B52724) or methanol, to determine the approximate retention time and resolve the main component from any impurities. Fine-tuning is then performed under isocratic (constant mobile phase composition) or gradient conditions to optimize resolution and analysis time. The inclusion of a small amount of acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid, can improve peak shape by suppressing the ionization of any acidic or basic functional groups on the analyte or impurities. Detection is commonly performed using a UV detector set at a wavelength where the aromatic system of the molecule strongly absorbs light, often around 254 nm.

Table 1: Example HPLC Method Parameters for Purity Assessment

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (65:35 v/v) with 0.1% TFA |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

| Expected Rt | ~8-10 minutes |

Gas Chromatography is a powerful technique for analyzing thermally stable and volatile compounds. While this compound has a relatively high boiling point, it is amenable to GC analysis, often with a high-temperature capillary column. GC is particularly useful for detecting volatile organic impurities that may be present from the synthesis, such as residual solvents.

When coupled with a Mass Spectrometry (MS) detector, GC-MS becomes an invaluable tool for both purity assessment and structural elucidation. researchgate.net The GC separates the components of the sample, and the MS detector fragments each component into a unique pattern of ions. This mass spectrum serves as a molecular fingerprint, allowing for confident identification by comparing it to spectral libraries or by interpreting the fragmentation pattern. nih.gov

For this compound, characteristic fragmentation would involve cleavage alpha to the carbonyl group (alpha-cleavage), leading to ions corresponding to the benzoyl and propylphenyl fragments. The presence of the methoxy (B1213986) group can also lead to specific fragmentation pathways, such as the loss of a methyl radical (•CH₃) or a methoxy radical (•OCH₃). nist.gov

Table 2: Typical GC-MS Parameters and Expected Fragmentation

| Parameter | Condition |

|---|---|

| Column | DB-5ms or similar (30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium, constant flow ~1.2 mL/min |

| Inlet Temp. | 280 °C |

| Oven Program | Start at 150°C, ramp 10°C/min to 300°C, hold 5 min |

| MS Source Temp. | 230 °C |

| Ionization | Electron Ionization (EI) at 70 eV |

| Expected Fragments (m/z) | 254 (M+), 135 (C₈H₇O⁺), 119 (C₉H₁₁⁺), 91 (C₇H₇⁺) |

The structure of this compound itself is achiral. However, many related propiophenone (B1677668) derivatives used in pharmaceutical research are chiral, existing as a pair of enantiomers (non-superimposable mirror images). nih.gov Since enantiomers often exhibit different biological activities, separating and quantifying them is critical.

Should a chiral analog of this compound be synthesized (for example, by introducing a stereocenter on the propyl chain), chiral chromatography would be the definitive method for assessing enantiomeric purity. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely effective for separating a broad range of chiral compounds, including ketones and aromatic structures. uva.es Both normal-phase (using hexane/alcohol mixtures) and reverse-phase HPLC, as well as Supercritical Fluid Chromatography (SFC), can be employed for chiral separations. rsc.org

Hyphenated Techniques for Enhanced Characterization (e.g., LC-NMR, GC-IR)

While GC-MS is a standard hyphenated technique, other powerful combinations provide even deeper structural insights, especially for identifying unknown impurities. ajrconline.org

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): This technique directly couples an HPLC system to an NMR spectrometer. It allows for the acquisition of NMR spectra for each peak as it elutes from the HPLC column. This is particularly powerful for unambiguously determining the structure of impurities or degradation products without the need for physical isolation, providing detailed information on the connectivity of atoms within the molecule.

GC-IR (Gas Chromatography-Infrared Spectroscopy): In this setup, the effluent from a GC column flows through a light pipe in an FTIR (Fourier-Transform Infrared) spectrometer. This provides an infrared spectrum for each separated component, which is highly specific for the functional groups present in the molecule (e.g., the C=O stretch of the ketone, C-O stretches of the methoxy group).

Spectroscopic Quantification Methods (e.g., UV-Vis, Fluorescence) for Non-Biological Samples

For routine quantification in non-biological samples (e.g., determining the concentration of a stock solution), UV-Vis spectroscopy is a rapid and straightforward method. The technique relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to its concentration.

The aromatic rings and the carbonyl group in this compound constitute a conjugated system that absorbs UV light. Ketones typically exhibit a weak n→π* transition around 270-300 nm and a much stronger π→π* transition at a shorter wavelength (around 240-250 nm). uobabylon.edu.iqresearchgate.net The presence of the substituted aromatic rings will influence the exact wavelength of maximum absorbance (λ_max). nih.gov To perform quantification, a calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Table 3: Typical UV-Vis Spectroscopic Data

| Parameter | Value |

|---|---|

| Solvent | Acetonitrile or Methanol |

| Typical λ_max (π→π*) | ~248 nm |

| Typical λ_max (n→π*) | ~285 nm |

| Quantification Range | Dependent on molar absorptivity, typically 1-50 µg/mL |

Quality Control and Impurity Profiling in Synthetic Batches